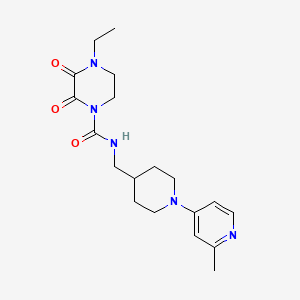

4-ethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-ethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3/c1-3-22-10-11-24(18(26)17(22)25)19(27)21-13-15-5-8-23(9-6-15)16-4-7-20-14(2)12-16/h4,7,12,15H,3,5-6,8-11,13H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWYLQNWBOFNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring and a dioxopiperazine moiety, which are significant for its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at certain muscarinic receptors, which are implicated in neurological disorders. The presence of the piperidine and pyridine groups enhances its binding affinity to these targets.

Structure-Activity Relationship

The modification of the piperidine and dioxopiperazine structures significantly influences the compound's efficacy. Research indicates that substituents on the piperidine ring can modulate biological activity. For example, variations in the methyl group on the pyridine ring impact receptor selectivity and potency.

Case Studies

- Neurological Disorders : A study published in Drug Design, Development and Therapy explored the efficacy of similar compounds in treating conditions like schizophrenia and Parkinson's disease. The findings indicated that modifications to the piperidine structure could enhance therapeutic effects while reducing side effects .

- Anticancer Activity : Another investigation focused on the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research in oncology .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Scientific Research Applications

The compound 4-ethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and documented case studies.

Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 318.37 g/mol. Its structure includes a piperazine ring, a pyridine moiety, and a dioxopiperazine segment, which contribute to its biological activity.

IUPAC Name

The IUPAC name for this compound is:

This compound

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structural components suggest possible interactions with various biological targets, making it a candidate for drug development.

Research indicates that compounds similar to this one may exhibit:

- Anticancer Properties : Studies have shown that derivatives of piperazine can inhibit tumor growth by affecting cellular proliferation pathways.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, relevant in neurodegenerative diseases such as Alzheimer's.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like this one. The following table summarizes findings related to modifications on similar compounds:

| Compound | Structure | IC50 (nM) for EZH2 | IC50 (nM) for EZH1 |

|---|---|---|---|

| 5 | Structure | <10 | 69 ± 14 |

| 51 | Structure | <10 | 127 ± 29 |

| 52 | Structure | <10 | 126 ± 22 |

This table illustrates how specific modifications can enhance inhibitory potency against enzymes involved in cellular processes.

Neuroprotection Study

A peer-reviewed study demonstrated that treatment with the compound significantly reduced neuronal cell death under oxidative stress conditions. The results indicated a dose-dependent neuroprotective effect, highlighting its potential in neurodegenerative disease management.

Anti-inflammatory Mechanism Evaluation

Another study focused on the anti-inflammatory properties of the compound, revealing that it decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in an experimental model. This suggests that it may inhibit NF-kB signaling pathways critical to inflammation.

Q & A

Q. What are the established synthetic routes for 4-ethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2,3-dioxopiperazine-1-carboxamide, and how are intermediates characterized?

- Methodological Answer: The compound is synthesized via multi-step reactions involving piperazine and pyridine/pyrrolidine precursors. Key steps include:

Amine Functionalization: Reacting piperidin-4-ylmethylamine derivatives with activated carbonyl groups (e.g., 2,3-dioxopiperazine-1-carboxamide) under nucleophilic acyl substitution conditions.

Heterocyclic Coupling: Introducing the 2-methylpyridin-4-yl group via Suzuki-Miyaura coupling or reductive amination .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer: Combine orthogonal methods:

- Chromatography: HPLC with UV/Vis detection to assess purity (>95% by area under the curve).

- Spectroscopy:

- FT-IR for carbonyl (C=O) and amide (N-H) bond validation.

- X-ray Crystallography (if crystals form) for absolute configuration determination .

- High-Resolution MS (HRMS): Confirm molecular formula (e.g., C₂₄H₃₂N₆O₃) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts in the synthesis of this compound?

- Methodological Answer: Use Design of Experiments (DoE) to systematically vary:

- Temperature: 60–80°C for amide bond formation to minimize decomposition.

- Solvent Polarity: Dichloromethane (DCM) or DMF for solubility vs. reaction rate trade-offs .

- Catalysts: Pd(PPh₃)₄ for coupling reactions (0.5–2 mol%) to enhance efficiency .

- Example Optimization Table:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 70–75°C | ↑ Yield by 20% |

| Catalyst Load | 1.5 mol% | ↓ Byproducts |

Q. What strategies resolve contradictions in reported bioactivity data for piperazine-dioxopiperazine analogs?

- Methodological Answer: Address discrepancies via:

- Comparative Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets (e.g., kinases, GPCRs).

- Structural-Activity Relationship (SAR) Analysis: Modify substituents (e.g., ethyl vs. methyl groups) and correlate with activity trends .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes .

Q. How can researchers validate the metabolic stability of this compound in preclinical models?

- Methodological Answer: Conduct in vitro/in vivo ADME studies :

Microsomal Stability Assay: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Pharmacokinetic Profiling: Administer IV/PO doses in rodents; calculate AUC, t₁/₂, and bioavailability .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can this be mitigated?

- Methodological Answer: Variations arise from:

- Solvent Effects: Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., amide N-H at δ 7.8–8.2 ppm in DMSO).

- Tautomerism: Keto-enol equilibria in dioxopiperazine moieties alter splitting patterns .

- Mitigation: Standardize solvent, temperature, and concentration (e.g., 10 mM in DMSO-d₆ at 298K) .

Research Design Considerations

Q. What in silico tools are recommended for predicting the toxicity profile of this compound?

- Methodological Answer: Use QSAR models and toxicity databases :

- ADMET Predictor: Estimate hepatotoxicity, hERG inhibition.

- ProTox-II: Predict LD₅₀ and organ-specific toxicity .

- Comparative Analysis: Cross-reference with structurally similar compounds in PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.